molecular formula C9H12IN3O5 B12399582 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one

Cat. No.: B12399582
M. Wt: 369.11 g/mol
InChI Key: LQQGJDJXUSAEMZ-TZLAVLDLSA-N
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Description

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes an iodinated pyrimidine ring and a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable amine and a carbonyl compound.

    Iodination: The iodination of the pyrimidine ring is achieved using iodine or an iodine-containing reagent under controlled conditions.

    Glycosylation: The sugar moiety is introduced through a glycosylation reaction, where the pyrimidine base is coupled with a protected sugar derivative.

    Deprotection: The final step involves the removal of protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodinated pyrimidine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Amines, thiols; reactions are conducted under mild to moderate conditions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with new functional groups replacing the iodine atom.

Scientific Research Applications

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as DNA and RNA.

    Medicine: Investigated for its potential antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and inducing apoptosis in cancer cells.

    Industry: Utilized in the development of pharmaceuticals and diagnostic agents.

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one involves its incorporation into nucleic acids, leading to the disruption of normal cellular processes. The compound targets specific enzymes involved in DNA and RNA synthesis, thereby inhibiting viral replication and inducing cell death in cancer cells. Key molecular targets include DNA polymerase and reverse transcriptase.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one
  • 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-chloropyrimidin-2-one
  • 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidin-2-one

Uniqueness

The uniqueness of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one lies in its iodinated pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the iodine atom enhances its reactivity and potential for substitution reactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12IN3O5

Molecular Weight

369.11 g/mol

IUPAC Name

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one

InChI

InChI=1S/C9H12IN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5?,6+,8-/m1/s1

InChI Key

LQQGJDJXUSAEMZ-TZLAVLDLSA-N

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)N)I

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)I

Origin of Product

United States

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